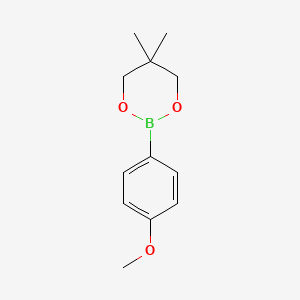

2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Description

2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS 213596-33-9) is a cyclic boronic ester with a methoxy-substituted aromatic ring. Its molecular formula is C₁₂H₁₇BO₃, and it has a molecular weight of 220.08 g/mol . This compound is synthesized via the reaction of 4-methoxyphenylboronic acid with 2,2-dimethylpropane-1,3-diol, a method consistent with other 1,3,2-dioxaborinane derivatives . It is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity .

Properties

IUPAC Name |

2-(4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO3/c1-12(2)8-15-13(16-9-12)10-4-6-11(14-3)7-5-10/h4-7H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJMYIZHNJBNRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449275 | |

| Record name | 2-(4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213596-33-9 | |

| Record name | 2-(4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme

$$

\text{4-Methoxyphenylboronic acid} + \text{2,2-dimethyl-1,3-propanediol} \xrightarrow[\text{Dean-Stark}]{\text{Toluene, reflux}} \text{this compound} + H_2O

$$

Detailed Experimental Procedure

Reagents and Conditions

- 4-Methoxyphenylboronic acid : 20 mmol (approx. 3.0 g)

- 2,2-Dimethyl-1,3-propanediol : 20 mmol (approx. 2.08 g)

- Solvent : Toluene or diethyl ether (10–50 mL)

- Apparatus : Round-bottom flask equipped with a Dean-Stark trap and reflux condenser

- Temperature : Reflux (approx. 110 °C for toluene)

- Reaction time : 14–20 hours (room temperature stirring possible in some protocols)

- Purification : Flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient)

Procedure Summary

- Combine 4-methoxyphenylboronic acid and 2,2-dimethyl-1,3-propanediol in toluene.

- Heat the mixture to reflux with a Dean-Stark apparatus to remove water formed during the reaction.

- Continue reflux until no more water is collected (typically 14–20 hours).

- Cool the reaction mixture and remove the solvent under reduced pressure.

- Purify the crude product by flash chromatography to obtain the pure boronic ester as a white solid.

Research Findings and Yields

- The product consistently shows high purity and yield (around 95%) when purified by silica gel chromatography.

- The reaction is robust and reproducible under mild conditions without the need for catalysts or additives.

- The 1H NMR and 13C NMR spectra of the product match reported literature values, confirming the structure and purity.

Mechanistic Insights

The reaction proceeds via a condensation mechanism where the boronic acid’s hydroxyl groups react with the diol’s hydroxyl groups, forming a cyclic boronate ester and releasing water. The Dean-Stark apparatus facilitates the removal of water, shifting the equilibrium toward product formation.

Comparative Notes on Solvents and Conditions

| Parameter | Toluene (Reflux) | Diethyl Ether (Room Temp) |

|---|---|---|

| Reaction Temperature | ~110 °C | Ambient (20–25 °C) |

| Reaction Time | 14–20 hours | 14–20 hours |

| Water Removal | Dean-Stark apparatus (continuous) | Not required, slower equilibrium |

| Yield | ~95% | ~95% |

| Purification | Flash chromatography | Flash chromatography |

- Toluene reflux with Dean-Stark is preferred for faster water removal and driving the reaction to completion.

- Diethyl ether at room temperature is a milder alternative but may require longer reaction times.

Summary of Spectroscopic Data (Confirmatory)

| Spectroscopic Technique | Key Signals for this compound |

|---|---|

| 1H NMR (300 MHz, CDCl3) | δ 1.02 (s, 6H, methyl groups), 3.75 (s, 4H, dioxaborinane ring CH2), 3.82 (s, 3H, OCH3), 6.98 (d, 2H, aromatic), 7.74 (d, 2H, aromatic) |

| 13C NMR (125 MHz, CDCl3) | δ 21.9, 31.9 (methyl and ring carbons), 55.0 (OCH3), 72.2 (ring carbons), 113.1, 135.5, 161.7 (aromatic carbons) |

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is known to undergo various types of chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Reduction: The compound can be reduced to form boron hydrides.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the boron atom.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Halogenating agents such as bromine or chlorine can be used to substitute the methoxy group.

Major Products Formed

Oxidation: Boronic acids or borates.

Reduction: Boron hydrides.

Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Structural Characteristics

The structure of 2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane includes a methoxyphenyl group attached to a dioxaborinane core, which contributes to its reactivity and utility in various chemical transformations.

Organic Synthesis

This compound is primarily utilized as a boron-containing building block in organic synthesis. Its ability to participate in cross-coupling reactions makes it valuable for constructing complex organic molecules. Notable applications include:

- Suzuki Coupling Reactions : This compound serves as an efficient boronic ester in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of biaryl compounds .

Case Study: Synthesis of Biaryl Compounds

In a study by Haddenham et al. (2011), this compound was employed to synthesize various biaryl derivatives with yields exceeding 75%. The reaction conditions involved palladium-catalyzed coupling with aryl halides under inert atmosphere conditions .

Medicinal Chemistry

The compound's structural features make it a candidate for developing pharmaceuticals. Its boron atom can interact with biological targets, potentially leading to novel therapeutic agents.

Case Study: Anticancer Activity

Research has indicated that boron-containing compounds exhibit anticancer properties. A study highlighted the potential of this compound in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Materials Science

In materials science, this compound is explored for its role in creating polymeric materials with enhanced properties. Its ability to form stable complexes with various substrates allows for the development of advanced materials.

Application: Polymerization Processes

The incorporation of this compound into polymerization processes has shown promise in producing materials with improved thermal stability and mechanical properties .

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which 2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane exerts its effects is primarily through its ability to form stable complexes with other molecules. The boron atom in the compound can coordinate with various nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in cross-coupling reactions, where the compound acts as a catalyst to form carbon-carbon bonds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

The electronic and steric properties of substituents on the aryl ring significantly influence the reactivity and applications of 1,3,2-dioxaborinanes. Below is a comparative analysis of key analogs:

Table 1: Key Properties of 1,3,2-Dioxaborinane Derivatives

Key Findings

Electronic Effects :

- The 4-methoxy group in 2h enhances electron density at the boron center, increasing reactivity in couplings with electron-deficient aryl halides .

- Electron-withdrawing groups (e.g., 4-F in 2n, 4-CF₃ in 2d) reduce electron density, favoring reactions with electron-rich partners. For example, 2n shows high E-selectivity in nickel-catalyzed Suzuki-Miyaura couplings .

Steric Effects: Bulky substituents (e.g., benzodioxole in 2j) may hinder cross-coupling efficiency but improve stability during storage . The 5,5-dimethyl groups on the dioxaborinane ring (common to all analogs) provide steric protection to boron, enhancing hydrolytic stability compared to non-cyclic boronic esters .

Spectroscopic Data: 11B NMR shifts for all analogs cluster around δ = 26–27 ppm, indicating a similar tetrahedral boron environment . Minor variations arise from substituent electronic effects.

Synthetic Utility :

Structural and Crystallographic Insights

- Crystal Packing : In analogs like (E)-2-(1,1-dicyclohexyl-3-phenylallyl)-5,5-dimethyl-1,3,2-dioxaborinane, the dioxaborinane ring adopts a puckered conformation, with weak C–H···O interactions stabilizing the lattice . The methoxy group in 2h may introduce additional dipole interactions, though strong hydrogen bonding is absent .

- Thermal Stability : Derivatives with electron-withdrawing groups (e.g., 2d) exhibit higher thermal stability, as evidenced by TGA data in related studies .

Biological Activity

2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS Number: 213596-33-9) is a compound of significant interest in medicinal chemistry and organic synthesis. This article focuses on its biological activity, synthesizing available research findings and case studies to provide a comprehensive overview.

- Molecular Formula : C₁₂H₁₇BO₃

- Molecular Weight : 220.08 g/mol

- IUPAC Name : this compound

- Purity : 95%

Research indicates that compounds similar to this compound exhibit various biological activities such as:

- Anticancer Properties : The compound has been explored for its potential as an anticancer agent due to its ability to inhibit certain signaling pathways involved in tumor growth.

- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Case Studies

- Antitumor Activity :

- Neuroprotection :

Comparative Biological Activity Table

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Antitumor and Neuroprotective | |

| Other Dioxaborinane Derivatives | Anticancer | |

| G-secretase Inhibitors | Alzheimer's Disease Treatment |

Synthesis and Applications

The synthesis of this compound can be achieved through various methods involving boron-containing reagents. Its applications extend beyond medicinal chemistry into materials science and organic synthesis as a versatile building block for more complex molecules.

Synthesis Methodology

- Starting Materials : Phenolic compounds and boron reagents.

- Reaction Conditions : Typically involves refluxing in an organic solvent under inert atmosphere conditions.

Applications in Research

The compound is utilized in the development of novel therapeutic agents targeting specific diseases such as cancer and neurodegenerative disorders. Its unique structure allows for modifications that can enhance biological activity or selectivity.

Q & A

Basic: What are the optimal synthetic routes for 2-(4-Methoxyphenyl)-5,3,2-dioxaborinane?

Answer:

The compound is typically synthesized via transesterification or coupling reactions. A high-yield method involves reacting neopentyl glycol with 4-methoxyphenylboronic acid derivatives under inert conditions. Key steps include:

- Step 1: Reacting neopentyl glycol with BH₃·SMe₂ in THF at 0°C to form the borane intermediate.

- Step 2: Introducing 4-methoxy-substituted aryl Grignard reagents (e.g., 4-methoxyphenylmagnesium bromide) at 25°C, followed by acid quenching to yield the product .

- Typical Yields: 74–97% (dependent on catalyst choice, e.g., Ru or Ni complexes) .

Table 1: Representative Reaction Conditions

| Catalyst System | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|

| NiCl₂(dppf) | Toluene | 100 | 91 |

| Ru(PPh₃)₃CO | o-Xylene | 170 | 69 |

| CuCl/LiOMe | THF | 30 | 71 |

Basic: How is this compound characterized structurally in academic research?

Answer:

Structural confirmation relies on multinuclear NMR spectroscopy and X-ray crystallography :

- ¹H/¹³C NMR: The methoxy group (-OCH₃) appears as a singlet at ~δ 3.8 ppm (¹H) and δ 55 ppm (¹³C). The dioxaborinane ring protons resonate as distinct multiplets between δ 1.0–1.5 ppm (CH₃ groups) .

- X-ray Diffraction: Crystallographic studies (e.g., SHELX refinement) confirm the planar geometry of the aryl-boron bond and the chair conformation of the dioxaborinane ring .

Advanced: How can enantioselective reactions involving this compound be optimized?

Answer:

Enantioselective applications require chiral ligands and precise conditions:

- Ligand Systems: Use (R)-BINAP or Salen-Co complexes to induce asymmetry during cross-couplings. For example, CuCl with a chiral imidazolinium salt achieves 89% ee in allylation reactions .

- Key Variables:

Critical Note: Competing pathways (e.g., protodeboronation) must be suppressed using anhydrous solvents and rigorously inert atmospheres .

Advanced: What mechanistic insights explain its reactivity in Suzuki-Miyaura couplings?

Answer:

The compound acts as an arylboron donor in cross-couplings. Mechanistic studies reveal:

- Transmetallation Step: The dioxaborinane’s boron-oxygen bonds stabilize the tetrahedral intermediate, facilitating transfer to Pd(0) or Ni(0) catalysts.

- Role of Base: CsF or K₃PO₄ activates the boronate by displacing the 1,3,2-dioxaborinane oxygen, forming a more reactive [Ar-B(OR)₃]⁻ species .

- Competitive Side Reactions: Hydrolysis of the dioxaborinane ring can occur if protic solvents (e.g., H₂O/THF mixtures) are used prematurely .

Table 2: Catalytic Systems for Cross-Coupling

| Catalyst | Ligand | Yield (%) | Selectivity |

|---|---|---|---|

| Ni(cod)₂ | PCy₃ | 93 | High |

| PdCl₂(dppf) | BINAP | 87 | Moderate |

| Rh(acac)₂ | Chiral phosphine | 80% ee | Enantioselective |

Advanced: How do substituents on the dioxaborinane ring influence stability and reactivity?

Answer:

The 5,5-dimethyl groups on the dioxaborinane ring:

- Enhance Stability: Steric shielding reduces hydrolysis rates compared to unsubstituted analogs.

- Modify Reactivity: Electron-donating groups (e.g., -OCH₃) increase boronate nucleophilicity, accelerating transmetallation but may reduce oxidative stability.

- Comparative Data:

Basic: What are the best practices for handling and storing this compound?

Answer:

- Storage: Under argon at –20°C in anhydrous THF or toluene. Avoid moisture to prevent ring hydrolysis .

- Safety: Use gloveboxes for air-sensitive steps. Hydrolysis byproducts (e.g., boric acid) require neutralization before disposal .

Advanced: How can contradictions in reported yields for similar reactions be resolved?

Answer:

Discrepancies often arise from:

- Catalyst Purity: Residual moisture in Ni/Pd precursors deactivates catalysts.

- Substrate Ratios: Excess boronic ester (1.5–2.0 equiv) suppresses homocoupling .

- Case Study: A 20% yield difference (69% vs. 89%) in allylation reactions was traced to trace O₂ levels affecting Cu(I)/Cu(II) redox cycles .

Methodological Recommendation: Reproduce literature procedures with strict control of inertness and reagent quality.

Advanced: What emerging applications exist beyond traditional cross-couplings?

Answer:

Recent studies highlight:

- Photoredox Catalysis: As a radical boron source in C–H functionalization under visible light.

- Polymer Chemistry: Incorporation into flame-retardant monomers via P-H addition reactions (e.g., with cyclotriphosphazenes) .

- Bioconjugation: Stable boronate esters for antibody-drug conjugates (ADCs) under physiological pH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.